molecular formula C7H11FO2 B158024 Butyl 2-fluoroprop-2-enoate CAS No. 10011-39-9

Butyl 2-fluoroprop-2-enoate

Cat. No. B158024
CAS RN: 10011-39-9
M. Wt: 146.16 g/mol
InChI Key: NMGALRPUJDUYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-fluoroprop-2-enoate is a chemical compound with the molecular formula C7H11FO2 . It is synthesized in the laboratory into a polymer and used to homopolymerize or copolymerize with other acrylate/methacrylate monomers to produce fluorinated acrylic polymers . These polymers have high thermal stability, weather resistance, and a low refractive index .


Synthesis Analysis

The synthesis of Butyl 2-fluoroprop-2-enoate involves its conversion into a polymer. This polymer is then used to homopolymerize or copolymerize with other acrylate/methacrylate monomers to produce fluorinated acrylic polymers .


Molecular Structure Analysis

The molecular structure of Butyl 2-fluoroprop-2-enoate is represented by the formula C7H11FO2 . The molecule consists of a butyl group attached to a 2-fluoroprop-2-enoate group .


Chemical Reactions Analysis

Butyl 2-fluoroprop-2-enoate is capable of undergoing various chemical reactions. The fluorine substitution makes the alkene slightly more electropositive, though it is still electron-deficient overall. This enhances susceptibility to nucleophilic addition reactions . Furthermore, the fluorine can increase the propagation rate in free radical polymerization .


Physical And Chemical Properties Analysis

Butyl 2-fluoroprop-2-enoate has a molecular weight of 146.16 g/mol . It is used in the laboratory to synthesize polymers that have high thermal stability, weather resistance, and a low refractive index .

Scientific Research Applications

1. Biosynthesis of Butyl Acetate

  • Summary of Application: Butyl acetate has wide applications in food, cosmetics, medicine, and biofuel sectors. It can be produced by either chemical or biological synthetic processes with corresponding alcohols and acids .
  • Methods of Application: In this study, three proof-of-principle strategies for the one-pot butyl acetate production from glucose through microbial fermentation were designed and evaluated .
  • Results: 7.3 g/L of butyl acetate was synthesized by butanol-producing Clostridium acetobutylicum NJ4 with the supplementation of exogenous acetic acid .

2. Synthesis of Triorganotin Complexes

  • Summary of Application: The ligand, (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid, and its tri-butylstannyl (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoate, trimethylstannyl (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoate and triethylstannyl (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoate complexes were obtained and characterized .
  • Methods of Application: The spectroscopic data revealed the presence of the OH in the FTIR and NMR spectra of the (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid and the absence of this peak in the spectra of the complexes confirm their successful formation .
  • Results: The geometry confirmation was done using single-crystal X-ray diffraction and found a 5-coordinated distorted trigonal bipyramidal comprising of the O1 of the carboxylate moiety, O3 of the amide moiety occupying the axial position while the three equatorial positions were occupied by the carbon atoms of the three butyl groups .

Future Directions

The future directions of Butyl 2-fluoroprop-2-enoate research and application could involve its use in the synthesis of more complex polymers. Its properties make it a valuable monomer for the production of fluorinated acrylic polymers , which have a variety of potential applications due to their high thermal stability and weather resistance .

properties

IUPAC Name

butyl 2-fluoroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c1-3-4-5-10-7(9)6(2)8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGALRPUJDUYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448695
Record name Butyl 2-fluoroprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2-fluoroprop-2-enoate

CAS RN

10011-39-9
Record name Butyl 2-fluoroprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.